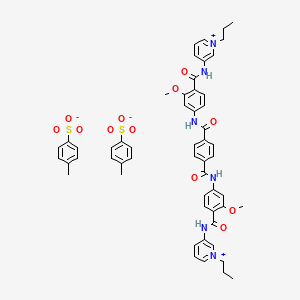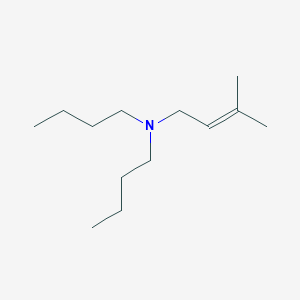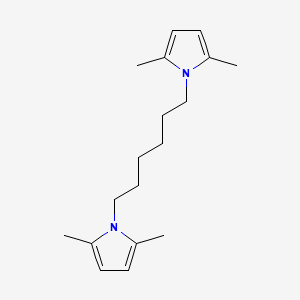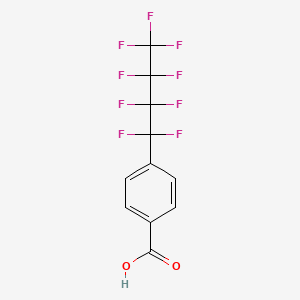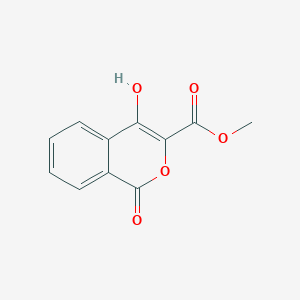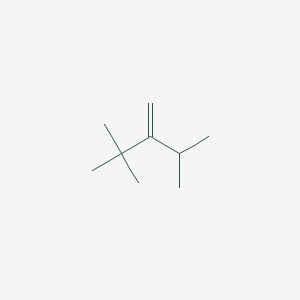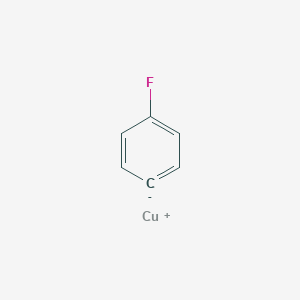
copper(1+);fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);fluorobenzene is a compound that combines copper in its +1 oxidation state with fluorobenzene, an aromatic compound where one hydrogen atom of benzene is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fluorobenzene typically involves the Balz-Schiemann reaction, where aniline is diazotized and then treated with fluoroboric acid to produce benzenediazonium tetrafluoroborate, which decomposes to yield fluorobenzene . The reaction conditions require low temperatures and careful handling of reagents to ensure safety and high yield.
Industrial Production Methods
Industrial production of fluorobenzene often involves the vapor-phase fluorination of benzene using hydrogen fluoride as the fluorinating agent. This method is preferred due to its efficiency and scalability . The process involves the use of fluorination catalysts to facilitate the reaction and achieve high yields of fluorobenzene.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);fluorobenzene can undergo various chemical reactions, including:
Oxidation: Copper in the +1 oxidation state can be oxidized to copper in the +2 state.
Reduction: Copper(1+) can be reduced to metallic copper.
Substitution: Fluorobenzene can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper(1+) yields copper(2+) compounds, while substitution reactions of fluorobenzene can produce various substituted benzene derivatives.
Scientific Research Applications
Copper(1+);fluorobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Industry: Fluorobenzene is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which copper(1+);fluorobenzene exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, facilitating electron transfer processes. Fluorobenzene, due to its electron-withdrawing fluorine atom, can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: Similar to fluorobenzene but with a chlorine atom instead of fluorine.
Bromobenzene: Contains a bromine atom in place of fluorine.
Iodobenzene: Features an iodine atom instead of fluorine.
Uniqueness
Fluorobenzene is unique among these compounds due to the strong electronegativity of fluorine, which significantly affects the chemical properties of the compound. The C-F bond is one of the strongest in organic chemistry, making fluorobenzene more stable and less reactive compared to its halogenated counterparts .
Properties
CAS No. |
18206-47-8 |
|---|---|
Molecular Formula |
C6H4CuF |
Molecular Weight |
158.64 g/mol |
IUPAC Name |
copper(1+);fluorobenzene |
InChI |
InChI=1S/C6H4F.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1 |
InChI Key |
YFFZSKWEWZORJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
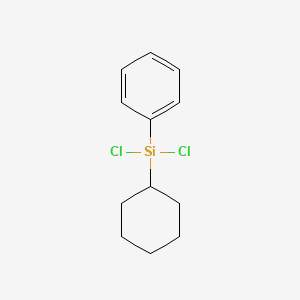
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

